2',3'-Anhydro-2'-thiouridine
Description
Structure
3D Structure
Properties
CAS No. |
63244-59-7 |
|---|---|
Molecular Formula |
C9H10N2O4S |
Molecular Weight |
242.25 g/mol |
IUPAC Name |
1-[(1S,2R,4R,5R)-4-(hydroxymethyl)-3-oxa-6-thiabicyclo[3.1.0]hexan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H10N2O4S/c12-3-4-6-7(16-6)8(15-4)11-2-1-5(13)10-9(11)14/h1-2,4,6-8,12H,3H2,(H,10,13,14)/t4-,6-,7-,8-/m1/s1 |
InChI Key |
BXHWYDFKLAJAMX-XVFCMESISA-N |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@H]3[C@H](S3)[C@H](O2)CO |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C3C(S3)C(O2)CO |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for Academic Research on 2 ,3 Anhydro 2 Thiouridine
Stereoselective Synthesis of the 2',3'-Anhydro Linkage in Thiouridine Systems
The stereoselective formation of the 2',3'-anhydro (epithio) linkage in a thiouridine system is a critical step in the synthesis of 2',3'-Anhydro-2'-thiouridine. The desired stereochemistry is typically the β-D-lyxo configuration, which requires precise control over the cyclization reaction. A common strategy involves the intramolecular nucleophilic attack of a sulfur atom at the 2'-position onto an activated 3'-position of the ribose ring.
One plausible synthetic route commences with a suitably protected uridine (B1682114) derivative. The 2'-hydroxyl group can be converted to a thio-group via a multi-step process, often involving the formation of a 2,2'-anhydrouridine (B559692) intermediate. Treatment of 2,2'-anhydrouridine with a sulfur nucleophile, such as sodium hydrosulfide (B80085) or benzylmercaptan, can introduce the 2'-thio functionality with the desired arabino configuration.
With the 2'-thio-arabinofuranosyl uridine derivative in hand, the subsequent step is the stereoselective formation of the 2',3'-anhydro linkage. This is typically achieved by activating the 3'-hydroxyl group to create a good leaving group, such as a mesylate or tosylate. The introduction of a mild base then facilitates an intramolecular SN2 reaction, where the 2'-thiolate anion attacks the 3'-carbon, displacing the leaving group and forming the desired 2',3'-epithio (anhydro) ring with inversion of configuration at the 3'-position, yielding the target β-D-lyxo product.
An alternative approach could involve starting from a precursor with a pre-installed 3'-thio-group and a 2'-leaving group, leading to the same intramolecular cyclization. The choice of protecting groups for the 5'-hydroxyl and the nucleobase is crucial to ensure compatibility with the reaction conditions and to avoid unwanted side reactions.
Table 1: Key Intermediates and Reagents in the Stereoselective Synthesis of this compound
| Intermediate/Reagent | Purpose |
| 2,2'-Anhydrouridine | Precursor for the introduction of the 2'-thio group. |
| Sodium Hydrosulfide (NaSH) | Sulfur source for the formation of the 2'-thio group. |
| Mesyl Chloride (MsCl) | Activation of the 3'-hydroxyl group. |
| Triethylamine (TEA) | Base to facilitate intramolecular cyclization. |
Strategies for Modifying the Thio-group at the 2'-Position
The 2'-thio-group of this compound is a key functional handle that can be readily modified to generate a diverse range of analogs for academic research. These modifications can modulate the compound's chemical reactivity, lipophilicity, and biological activity.
S-Alkylation: The sulfur atom at the 2'-position is nucleophilic and can be easily alkylated using various electrophiles. nih.gov This allows for the introduction of a wide array of substituents, including small alkyl chains, functionalized linkers, or reporter groups. The reaction is typically carried out in the presence of a base to generate the more nucleophilic thiolate anion.
Oxidation: The 2'-thioether can be selectively oxidized to the corresponding sulfoxide (B87167) or sulfone. nih.gov The choice of oxidizing agent and reaction conditions determines the final oxidation state. For example, mild oxidants like sodium periodate (B1199274) or one equivalent of m-chloroperoxybenzoic acid (mCPBA) can yield the sulfoxide, while stronger oxidants or an excess of mCPBA will produce the sulfone. organic-chemistry.org These oxidized derivatives can exhibit altered electronic properties and hydrogen bonding capabilities, which can be valuable for structure-activity relationship studies.
Table 2: Common Modifications of the 2'-Thio-group
| Modification | Reagents | Potential Impact |
| S-Alkylation | Alkyl halide, Base (e.g., NaH) | Introduction of various functional groups. |
| Oxidation to Sulfoxide | m-CPBA (1 eq.) or NaIO4 | Altered polarity and hydrogen bonding. |
| Oxidation to Sulfone | m-CPBA (>2 eq.) or H2O2 | Further modification of electronic properties. |
Approaches to Nucleobase and Ribose Ring Derivatization for Structure-Activity Relationship Studies
To explore the structure-activity relationships (SAR) of this compound, derivatization of both the nucleobase and the ribose ring is essential. nih.gov These modifications can provide insights into the molecular interactions with biological targets and guide the design of more potent and selective compounds.
Nucleobase Modifications: The uracil (B121893) base offers several positions for modification. The C5 position is a common site for the introduction of various substituents, such as halogens, alkyl groups, or alkynyl groups, which can enhance binding affinity or introduce new functionalities. The N3 position can be alkylated, and the 4-oxo group can be converted to a 4-thio or an amino group (to yield a cytidine (B196190) analog), which can significantly alter the hydrogen bonding pattern.
Ribose Ring Modifications: While the 2' and 3' positions are constrained within the anhydro linkage, the 5'-hydroxyl group is a primary site for derivatization. It can be esterified, etherified, or converted to a phosphate (B84403) or phosphonate (B1237965) group. These modifications can influence the compound's solubility, cell permeability, and metabolic stability. Furthermore, the anhydro ring itself can be opened by nucleophiles at either the 2' or 3' position, leading to a new series of 2'- or 3'-substituted arabino- or xylo-furanosyl nucleosides, respectively, thereby expanding the chemical space for SAR studies. rsc.org
Systematic modifications at these positions and subsequent biological evaluation can help to construct a comprehensive SAR profile for this class of compounds. nih.govmdpi.comnih.gov
Synthesis of Labeled this compound Probes for Mechanistic Investigations
To investigate the mechanism of action and cellular fate of this compound, the synthesis of isotopically labeled or fluorescently tagged probes is indispensable.
Isotopic Labeling: For metabolic studies and target identification, isotopically labeled analogs are crucial. Tritium (B154650) (³H) or Carbon-14 (¹⁴C) can be incorporated into the molecule at various positions. nih.govenerg-en.rorti.org For instance, tritium labeling can be achieved by catalytic tritiation of an unsaturated precursor or by reduction of a suitable precursor with a tritium-containing reducing agent. Carbon-14 can be introduced by using a ¹⁴C-labeled starting material, such as ¹⁴C-uracil, in the synthesis.
Fluorescent Labeling: For cellular imaging and visualization of interactions, fluorescent probes are required. A common strategy is to attach a fluorescent dye to the 5'-hydroxyl group of the ribose moiety via a linker. Alternatively, a fluorescent group could be appended to the nucleobase, for example at the C5 position. The choice of fluorophore and linker length can be optimized to minimize perturbation of the compound's biological activity. Another approach could involve the use of "click chemistry" by introducing an azide (B81097) or alkyne functionality at the 5'-position, which can then be reacted with a corresponding fluorescently tagged click partner.
Chemoenzymatic Synthesis and Biocatalytic Approaches to this compound Derivatives
Chemoenzymatic and biocatalytic methods offer attractive alternatives to purely chemical synthesis, often providing higher selectivity and milder reaction conditions. tandfonline.comnih.govnih.gov While a fully enzymatic synthesis of this compound has not been reported, a chemoenzymatic approach is highly feasible.
Enzymatic Glycosylation: The key C-N bond formation between the ribose sugar and the uracil base can be catalyzed by nucleoside phosphorylases. nih.gov These enzymes can couple a modified ribose-1-phosphate (B8699412) with a nucleobase, often with high stereoselectivity. A 2-thio-ribose-1-phosphate could potentially be used as a substrate to form the 2'-thiouridine precursor enzymatically.
Biocatalytic Derivatization: Enzymes can also be employed for the derivatization of the 2'-thiouridine intermediate. For example, kinases can be used to selectively phosphorylate the 5'-hydroxyl group. mdpi.com Furthermore, other enzymes could be explored for the modification of the nucleobase.
A plausible chemoenzymatic route would involve the enzymatic synthesis of the 2'-thiouridine core, followed by chemical steps to form the 2',3'-anhydro linkage and subsequent derivatization. This approach combines the stereoselectivity of biocatalysis with the versatility of chemical synthesis. acs.orgnih.gov
Molecular Interactions and Biochemical Pathways Involving 2 ,3 Anhydro 2 Thiouridine
Interaction with Nucleoside-Metabolizing Enzymes
The metabolic fate of 2',3'-Anhydro-2'-thiouridine is largely dependent on its ability to serve as a substrate or inhibitor for enzymes that typically process natural nucleosides. These interactions are crucial in determining its intracellular concentration and its potential to be channeled into anabolic or catabolic pathways.
Nucleoside kinases are pivotal enzymes in the anabolic salvage pathway, catalyzing the phosphorylation of nucleosides to their corresponding monophosphates, a critical step for their eventual incorporation into nucleic acids. The acceptance of a nucleoside analog by a kinase is highly dependent on the enzyme's substrate specificity. While direct studies on the phosphorylation of this compound are not extensively documented, inferences can be drawn from studies on related modified nucleosides.
The presence of the 2',3'-anhydro linkage imposes a rigid conformation on the sugar ring, which may affect its binding to the active site of nucleoside kinases. Research on other unnatural nucleosides has demonstrated that kinases, such as the Drosophila melanogaster nucleoside kinase, can phosphorylate a variety of analogs, suggesting a degree of conformational flexibility in their active sites nih.gov. However, the dual modification in this compound presents a unique challenge. The 2-thiouracil base is a known substrate for some kinases, but the constrained sugar moiety could hinder proper orientation for catalysis.
It is plausible that this compound may act as a competitive inhibitor of nucleoside kinases. Its structural similarity to natural uridine (B1682114) might allow it to bind to the active site, but the anhydro bridge could prevent the conformational changes necessary for the phosphoryl transfer reaction, thus blocking the phosphorylation of natural substrates.
Table 1: Putative Interaction of this compound with Nucleoside Kinases
| Enzyme Family | Predicted Interaction | Rationale |
| Uridine-Cytidine Kinases | Potential weak substrate or inhibitor | The 2-thiouracil base may be recognized, but the rigid 2',3'-anhydro sugar conformation could impede efficient phosphorylation or lead to competitive inhibition. |
| Thymidine Kinases | Unlikely to be a substrate | These kinases are generally specific for deoxyribonucleosides. |
| Deoxycytidine Kinase | Unlikely to be a substrate | Specificity is typically for deoxyribonucleosides. |
Nucleoside phosphorylases and hydrolases are key players in the catabolism of nucleosides, cleaving the glycosidic bond to release the nucleobase and a sugar phosphate (B84403) or a sugar, respectively.
Nucleoside Phosphorylases: These enzymes catalyze the reversible phosphorolysis of nucleosides. The substrate specificity of nucleoside phosphorylases is well-documented and can be quite stringent. For instance, purine nucleoside phosphorylase (PNP) is highly specific for purine nucleosides proteopedia.org. Studies have shown that certain modified nucleosides can act as inhibitors of these enzymes. Notably, an admixture of 2',3'-anhydroinosine has been found to hinder the synthesis of 2-fluoro-cordycepin catalyzed by E. coli purine nucleoside phosphorylase, suggesting an inhibitory effect of the anhydro structure on the enzyme's activity nih.gov. This finding implies that this compound could potentially inhibit pyrimidine nucleoside phosphorylases. The rigid sugar conformation may allow binding to the active site but prevent the catalytic cleavage of the glycosidic bond. Nucleoside phosphorylases are known to accept a broad range of substrates, including those with modified bases and sugars nih.gov.
Nucleoside Hydrolases: These enzymes catalyze the hydrolysis of the N-glycosidic bond. The active sites of nucleoside hydrolases often interact with the 2'- and 3'-hydroxyl groups of the ribose moiety researchgate.net. The absence of these hydroxyls and the presence of the anhydro bridge in this compound would likely make it a poor substrate for most nucleoside hydrolases. The rigid structure would prevent the necessary interactions within the active site for catalysis to occur. These enzymes are found across various organisms and play a role in nucleoside salvage pathways nih.govencyclopedia.pub.
Incorporation into Nucleic Acids and its Ramifications
The potential for this compound to be incorporated into growing DNA or RNA chains is a critical aspect of its biochemical profile. This process is dependent on its conversion to the triphosphate form and the ability of polymerases to recognize and utilize this modified nucleotide.
For this compound to be a substrate for DNA polymerases or reverse transcriptases, it would first need to be converted to its 5'-triphosphate derivative. Assuming this conversion occurs, its incorporation would depend on the tolerance of the polymerase active site to the modified sugar.
Studies with other nucleoside analogs provide some insight. For example, reverse transcriptases have been shown to incorporate 1,5-anhydrohexitol nucleotides, which also possess a modified sugar ring, although with limitations on consecutive insertions nih.gov. This suggests that some polymerases can accommodate non-standard sugar conformations. However, research on pyrimidine nucleotide analogues lacking the 2-keto group demonstrated strong inhibition of Taq polymerase, indicating that modifications to the base can significantly impact polymerase activity nih.gov.
The rigid 2',3'-anhydro ring of this compound triphosphate would likely present a significant steric challenge for the active site of most DNA polymerases and reverse transcriptases. It is conceivable that it could act as a chain terminator if incorporated, as the absence of a 3'-hydroxyl group would prevent the formation of the subsequent phosphodiester bond. Reverse transcriptases are enzymes that synthesize DNA from an RNA template wikipedia.org.
The incorporation of modified nucleotides by RNA polymerases is a well-established phenomenon. T7 RNA polymerase, for instance, is known to incorporate a variety of modified nucleotides during in vitro transcription. However, the rigid 2',3'-anhydro structure of this compound triphosphate would likely make it a poor substrate for RNA polymerases as well. The active site of RNA polymerases is tailored to the flexible ribose sugar of natural NTPs, and the constrained anhydro ring may not be accommodated. RNA polymerases are responsible for synthesizing RNA from a DNA template wikipedia.org.
If incorporated, the presence of this compound within an RNA transcript could have significant implications for subsequent RNA processing events, such as splicing and polyadenylation, by altering the local RNA structure and recognition sites for processing factors.
Should this compound be incorporated into a nucleic acid chain, it would introduce significant structural perturbations. The anhydro bridge would lock the sugar pucker into a fixed conformation, altering the local backbone geometry. This rigidity would contrast sharply with the flexible sugar puckering that is crucial for the dynamic nature of DNA and RNA.
The 2-thio modification on the uracil (B121893) base is known to affect base pairing and stacking interactions. 2-thiouridine (B16713) stabilizes U:A base pairs and can enhance the thermal stability of RNA duplexes medchemexpress.com. This stabilizing effect is attributed to improved base stacking and altered hydrogen bonding patterns. It is likely that the 2-thio group in an incorporated this compound would have similar effects on base pairing and stacking.
Table 2: Predicted Structural and Functional Consequences of this compound Incorporation
| Feature | Predicted Consequence | Rationale |
| Sugar Pucker | Locked conformation | The 2',3'-anhydro bridge restricts the flexibility of the ribose ring. |
| Backbone Geometry | Local distortion | The rigid sugar would alter the phosphodiester backbone torsion angles. |
| Base Pairing | Potentially enhanced U:A pairing stability | The 2-thio modification is known to stabilize Watson-Crick base pairs with adenine. |
| Helical Stability | Localized increase in thermal stability | The 2-thio group can enhance base stacking and overall duplex stability. |
| Protein Recognition | Altered or inhibited binding | The distorted structure could disrupt the recognition sites for DNA or RNA binding proteins. |
Modulation of Intracellular Signaling Pathways by this compound
Following extensive literature searches, no specific studies detailing the modulation of intracellular signaling pathways by this compound were identified. Research on the biological activity of this specific anhydro-thionucleoside is not available in the public domain.
Identification of Direct Protein Targets through Affinity-Based Methodologies
There are no published research articles that have utilized affinity-based methodologies to identify the direct protein targets of this compound. While techniques such as affinity chromatography, activity-based protein profiling (ABPP), and drug affinity responsive target stability (DARTS) are standard methods for target deconvolution of small molecules, their application to this particular compound has not been reported.
Computational Chemistry and Molecular Modeling Studies of this compound Binding
No computational chemistry or molecular modeling studies focusing specifically on the binding characteristics of this compound could be located in the scientific literature. While research exists on the conformational effects of the related 2-thiouridine modification on RNA structure, dedicated molecular docking, molecular dynamics simulations, or quantum mechanics studies for this compound are not available.
Cellular and Sub Cellular Effects of 2 ,3 Anhydro 2 Thiouridine in Model Systems
Effects on Cell Proliferation and Viability in Various Cell Lines
Currently, there is a notable lack of publicly available scientific literature detailing the specific effects of 2',3'-Anhydro-2'-thiouridine on the proliferation and viability of various cell lines. While research into nucleoside analogs is extensive, studies focusing explicitly on the 2',3'-anhydro variant of 2'-thiouridine are not readily found in scientific databases.
For context, the related compound, 2-thiouridine (B16713) (s2U), has been identified as a ribonucleoside analog with broad-spectrum antiviral activity. In studies investigating its antiviral properties, 2-thiouridine exhibited low cytotoxicity in several cell lines, including baby hamster kidney (BHK-21), VeroE6 (monkey kidney epithelial cells), and MRC-5 (human lung fibroblast) cells. The 50% cytotoxic concentration (CC50) for 2-thiouridine in these cell lines was reported to be high, suggesting minimal impact on cell viability at effective antiviral concentrations. However, it is crucial to note that these findings pertain to 2-thiouridine and not its 2',3'-anhydro derivative. The structural difference, specifically the anhydro bridge, could significantly alter the compound's interaction with cellular machinery, and thus its effects on cell proliferation and viability. Without direct experimental evidence, any potential effects of this compound remain speculative.
Induction of Apoptosis and Cell Cycle Arrest Mechanisms at the Cellular Level
There is no available scientific data concerning the induction of apoptosis or cell cycle arrest mechanisms by this compound at the cellular level. Research on this specific chemical entity's interaction with the molecular pathways governing programmed cell death and cell cycle progression has not been published in the accessible scientific literature.
In the broader context of nucleoside analogs, some compounds are known to induce apoptosis and cell cycle arrest as part of their mechanism of action, particularly in cancer chemotherapy. These effects are often mediated through the interference with DNA and RNA synthesis, leading to cellular stress and the activation of apoptotic pathways. However, without specific studies on this compound, it is not possible to ascertain if it possesses such properties. The anhydro modification could confer unique biological activities that may or may not include the induction of apoptosis or cell cycle arrest.
Impact on Viral Replication Cycles in In Vitro and Ex Vivo Models
Specific studies on the impact of this compound on viral replication cycles in in vitro and ex vivo models are not present in the current scientific literature.
However, extensive research has been conducted on the closely related compound, 2-thiouridine (s2U). This ribonucleoside analog has been identified as a potent and broad-spectrum inhibitor of positive-strand RNA viruses. nih.govnih.gov Its antiviral activity has been demonstrated against a range of viruses, including Dengue virus (DENV), Zika virus (ZIKV), West Nile virus (WNV), Chikungunya virus (CHIKV), and various coronaviruses, including SARS-CoV-2 and its variants. nih.gov
The primary mechanism of action for 2-thiouridine is the inhibition of the viral RNA-dependent RNA polymerase (RdRp). nih.govresearchgate.net By acting as a pyrimidine analog, 2-thiouridine, in its triphosphate form, is incorporated into the nascent viral RNA chain, leading to the stalling of the RdRp and premature termination of viral RNA synthesis. researchgate.netucv.ve This effectively halts viral replication.
Table 1: Antiviral Activity of 2-thiouridine (s2U) against various positive-strand RNA viruses
| Virus Family | Virus | Cell Line | EC50 (µM) |
| Flaviviridae | Dengue virus (DENV) | BHK-21 | 0.8 ± 0.1 |
| Flaviviridae | Zika virus (ZIKV) | Vero | 1.2 ± 0.2 |
| Flaviviridae | West Nile virus (WNV) | Vero | 1.5 ± 0.3 |
| Togaviridae | Chikungunya virus (CHIKV) | Vero | 0.9 ± 0.1 |
| Coronaviridae | SARS-CoV-2 | VeroE6 | 1.1 ± 0.2 |
EC50 (50% effective concentration) values are approximations based on available literature and may vary between studies.
It is important to reiterate that these findings are for 2-thiouridine. The presence of the 2',3'-anhydro linkage in this compound would likely alter its metabolic activation and interaction with the viral RdRp. Therefore, its antiviral profile cannot be directly inferred from the data on 2-thiouridine.
Modulation of Cellular Immune Responses in Immunological Assays
There is no scientific literature available that describes the modulation of cellular immune responses by this compound in immunological assays. The effect of this specific compound on immune cells, such as T-lymphocytes, B-lymphocytes, macrophages, or the production of cytokines, has not been a subject of published research.
Generally, some nucleoside analogs can have immunomodulatory effects, either by suppressing or stimulating the immune system. These effects can be a consequence of their incorporation into the nucleic acids of immune cells, leading to altered function or viability. However, without experimental data, the immunological properties of this compound remain unknown.
Influence on Gene Expression Profiles and Transcriptomic Alterations
No studies have been published detailing the influence of this compound on gene expression profiles or any resultant transcriptomic alterations. The impact of this compound on the cellular transcriptome is an area that remains to be investigated.
Transcriptomic studies on other nucleoside analogs have revealed significant changes in gene expression related to various cellular pathways, including cell cycle, apoptosis, and stress responses. These alterations are often a direct or indirect consequence of the compound's primary mechanism of action. For this compound, any potential effects on gene expression would be purely speculative without dedicated research.
Analysis of Intracellular Localization and Compartmentalization of this compound
The intracellular localization and compartmentalization of this compound have not been determined in any published scientific studies. To understand the cellular effects of a compound, it is crucial to know where it accumulates within the cell (e.g., cytoplasm, nucleus, mitochondria).
For a nucleoside analog to be active, it typically needs to be transported into the cell and then phosphorylated by cellular kinases to its active triphosphate form. The anhydro structure of this compound may influence its transport across the cell membrane and its subsequent metabolism and distribution within the cell. However, without experimental data from techniques such as radiolabeling, fluorescence microscopy, or subcellular fractionation, the intracellular fate of this compound remains uncharacterized.
Mechanistic Investigations of 2 ,3 Anhydro 2 Thiouridine S Biological Activities
Elucidation of Molecular Mechanisms of Action against Viral Targets
The antiviral potential of nucleoside analogues is often attributed to their ability to interfere with viral nucleic acid replication. For 2',3'-Anhydro-2'-thiouridine, the primary molecular target is hypothesized to be the viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for the replication and transcription of viral genomes in many RNA viruses. nih.govnih.gov
The mechanism of action is likely similar to that of the closely related compound, 2-thiouridine (B16713) (s²U), which has demonstrated broad-spectrum antiviral activity against several positive-sense single-stranded RNA (ssRNA+) viruses, including Dengue virus (DENV) and SARS-CoV-2. nih.govnih.govresearchgate.net The process begins with the cellular uptake of the nucleoside, followed by intracellular phosphorylation to its active triphosphate form. This triphosphate metabolite then acts as a competitive inhibitor of the natural nucleotide substrate for the viral RdRp.
Once incorporated into the nascent viral RNA chain, the analogue can disrupt replication through one of two primary mechanisms:
Chain Termination: The modification on the sugar moiety can prevent the formation of the subsequent phosphodiester bond, thereby halting the elongation of the RNA strand.
Lethal Mutagenesis: The incorporated analogue may cause mispairing during subsequent rounds of replication, leading to an accumulation of mutations in the viral genome that exceeds the error threshold, resulting in a non-viable viral population. nih.gov
Studies on other 2,3'-anhydro pyrimidine nucleosides have demonstrated significant antiviral activity against Hepatitis B virus (HBV). nih.gov This supports the potential for the anhydro-scaffold to serve as a platform for effective antiviral agents. For instance, various 5-substituted 1-(2-deoxy-β-D-lyxofuranosyl)uracil analogs with a 2,3'-anhydro linkage showed potent anti-HBV activities at non-toxic concentrations. nih.gov
Table 1: Antiviral Activity of selected 2,3'-Anhydro Pyrimidine Nucleosides Against HBV and DHBV| Compound | Target Virus | EC₅₀ (µg/mL) | CC₅₀ (µg/mL) |
|---|---|---|---|
| 2,3'-Anhydro-1-(2-deoxy-5-fluoro-β-D-lyxofuranosyl)uracil | HBV | 5 | >200 |
| 2,3'-Anhydro-1-(2-deoxy-5-fluoro-β-D-lyxofuranosyl)uracil | DHBV | 2.5 | >200 |
| 2,3'-Anhydro-1-(2-deoxy-5-iodo-β-D-lyxofuranosyl)uracil | HBV | 10 | >200 |
| 2,3'-Anhydro-1-(2-deoxy-5-iodo-β-D-lyxofuranosyl)uracil | DHBV | 5 | >200 |
| 2,3'-Anhydro-1-(2-deoxy-5-(E)-2-bromovinyl-β-D-lyxofuranosyl)uracil | HBV | 10 | >200 |
| 2,3'-Anhydro-1-(2-deoxy-5-(E)-2-bromovinyl-β-D-lyxofuranosyl)uracil | DHBV | 5 | >200 |
EC₅₀: 50% effective concentration; CC₅₀: 50% cytotoxic concentration. Data sourced from Bioorganic & Medicinal Chemistry Letters. nih.gov
Investigating Anti-proliferative Mechanisms in Cancer Cell Models
Anhydro-nucleosides have also been investigated for their potential as anti-cancer agents. Their mechanism of action in cancer cells typically involves the inhibition of DNA synthesis or the induction of apoptosis. While direct studies on the anti-proliferative mechanisms of this compound are limited, research on analogous compounds provides significant insights.
For example, a series of 3',5'-diesters of 2,2'-anhydro-1-(β-D-arabinofuranosyl)cytosine (Anhydro-AraC) have demonstrated notable antitumor activity against L1210 leukemia in murine models. nih.gov The underlying mechanism for such compounds involves their conversion to the corresponding arabinofuranosylcytosine triphosphate, which inhibits DNA polymerase, leading to the termination of DNA chain elongation and cell death. The anhydro linkage serves as a prodrug feature, protecting the molecule from premature deamination by cytidine (B196190) deaminase, thus enhancing its bioavailability and efficacy.
Role of this compound in Modulating Enzymatic Activity
The constrained bicyclic structure conferred by the 2',3'-anhydro linkage makes these nucleosides poor substrates for certain cellular and viral enzymes, which can be a key aspect of their biological activity profile. This structural rigidity can prevent the molecule from adopting the necessary conformation to fit into an enzyme's active site.
A significant finding is the resistance of 2',3'-anhydro derivatives to enzymatic hydrolysis. Analogs of (2'-5')-oligoadenylates containing 2',3'-anhydronucleoside units were found to be highly stable against degradation by snake venom phosphodiesterase. researchgate.net This enzyme is crucial for cleaving phosphodiester bonds in nucleic acids. The inability of the enzyme to hydrolyze the anhydro-containing oligomers suggests that the constrained sugar pucker sterically hinders access to the scissile bond. This inherent stability can prolong the half-life of the compound in a biological system, potentially leading to a more sustained therapeutic effect.
Conversely, this same structural rigidity can prevent necessary activation steps. For a nucleoside analogue to become active, it must be phosphorylated by cellular kinases. If the anhydro ring prevents proper binding to the kinase active site, the compound will remain in its inactive nucleoside form.
Structure-Activity Relationships for this compound Derivatives in Biological Systems
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to optimize the biological activity of a lead compound by making targeted chemical modifications. For this compound derivatives, SAR investigations would focus on substitutions at the C5 position of the uracil (B121893) base and modifications of the 5'-hydroxyl group on the sugar moiety.
SAR studies on related 2,2'-anhydro-cytosine nucleosides have shown that the nature of the ester groups at the 3' and 5' positions is critical for antitumor activity. nih.gov Specifically, diesters derived from long-chain carboxylic acids displayed superior activity against L1210 leukemia compared to those with shorter chains. nih.gov This indicates that increasing the lipophilicity of the molecule enhances its ability to cross cell membranes and exert its cytotoxic effect.
Table 2: Antitumor Activity of 3',5'-Di-O-acyl-2,2'-anhydro-cytosine Derivatives Against L1210 Leukemia in Mice| Compound (Acyl Group) | Increase in Life Span (%) |
|---|---|
| Lauroyl | 150 |
| Myristoyl | 152 |
| Palmitoyl | 138 |
| Stearoyl | 105 |
| Oleoyl | 158 |
Data reflects intraperitoneal administration in BDF1 mice. Sourced from the Journal of Medicinal Chemistry. nih.gov
In the context of antiviral activity, substitutions on the nucleobase can influence the compound's interaction with the viral polymerase. For instance, introducing small, electronegative groups at the C5 position of pyrimidine nucleosides is a common strategy to enhance antiviral potency. The interplay between the modified base and the rigid anhydro-sugar structure would be a key determinant of the derivative's ability to be recognized and incorporated by the target viral polymerase.
2 ,3 Anhydro 2 Thiouridine As a Research Probe and Chemical Biology Tool
Development of 2',3'-Anhydro-2'-thiouridine Analogs for Drug Discovery Scaffolds
The rigid structure of the this compound core serves as an excellent starting point for creating diverse libraries of compounds for drug discovery. The thienopyrimidine scaffold, a related heterocyclic system, is recognized as a "privileged structure" in medicinal chemistry due to its ability to bind to a wide range of biological targets. mdpi.com This principle extends to this compound analogs, which can be synthesized to explore structure-activity relationships (SAR) for various therapeutic targets. nih.gov
The synthesis of these analogs often involves the strategic modification of the uridine (B1682114) base and the sugar moiety. For instance, the 2,2′-anhydro-1-(β-D-arabinofuranosyl)uracil can be converted to 2′,3′-anhydrouridine, which then serves as a key intermediate for introducing modifications. rsc.org Treatment of this intermediate with different nucleophiles allows for the introduction of a variety of functional groups at the 2'- and 3'-positions, leading to a diverse set of analogs. rsc.org The development of efficient, one-pot synthesis methods has further facilitated the generation of these compound libraries. korea.ac.kr
These synthetic strategies enable the creation of analogs with a range of physicochemical properties, which can be screened for activity against targets such as viral enzymes and cancer-related proteins. The broad-spectrum antiviral activity of the related compound 2-thiouridine (B16713) against several positive-sense single-stranded RNA viruses highlights the potential of this class of nucleoside analogs. nih.govnih.gov
Table 1: Examples of Synthetic Approaches for this compound Analogs
| Starting Material | Key Transformation | Resulting Analog Type | Potential Application |
| 2,2′-Anhydro-1-(β-D-arabinofuranosyl)uracil | Isomerization | 2′,3′-Anhydrouridine intermediate | Access to various 2' and 3' substituted analogs |
| 5'-O-protected uridine | One-pot conversion with 1,1'-sulfonyldiimidazole | 2',3'-anhydro-2'-deoxyuridines | High-yield synthesis of key intermediates |
| Thienopyrimidine precursors | Annulation and cyclization reactions | Fused heterocyclic analogs | Broad-spectrum therapeutic agents |
Utilization of Labeled this compound in High-Throughput Screening Assays
High-throughput screening (HTS) is a cornerstone of modern drug discovery, and the development of sensitive and robust assays is critical for its success. Labeled versions of this compound can be employed as probes in HTS assays to identify inhibitors of specific enzymes or binding partners of target proteins. nih.gov
Fluorescently labeled analogs are particularly useful in this context. A common strategy involves the development of "turn-on" fluorescent probes. nih.govuchicago.edu These probes are designed to be non-fluorescent or weakly fluorescent until they interact with their target, at which point a conformational change or enzymatic reaction leads to a significant increase in fluorescence. This approach minimizes background signal and enhances the sensitivity of the assay. nih.gov For example, a pro-fluorescent molecule can be tethered to the this compound scaffold. Upon enzymatic cleavage of a specific bond by a target enzyme, the fluorophore is released, resulting in a measurable fluorescent signal. uchicago.edu
The design of these probes can be modulated to optimize their properties for specific HTS applications. The choice of fluorophore, the nature of the linker connecting it to the nucleoside, and the specific site of attachment on the this compound core can all be varied to fine-tune the probe's sensitivity and specificity. uchicago.edu
Application of this compound as a Tool for Studying Nucleoside Metabolism
The 2-thiouridine modification is found in the wobble position of certain tRNAs and plays a crucial role in ensuring the fidelity of translation by stabilizing the codon-anticodon interaction. nih.gov The biosynthesis of 2-thiouridine involves a complex enzymatic pathway. nih.gov this compound and its analogs can serve as valuable tools to dissect these metabolic pathways.
By mimicking the natural substrate, these analogs can be used to probe the activity and substrate specificity of the enzymes involved in 2-thiouridine biosynthesis. For instance, they can be used to identify inhibitors of these enzymes, which could have therapeutic potential. Furthermore, labeled versions of this compound can be used to trace the metabolic fate of the nucleoside within cells, providing insights into its uptake, modification, and incorporation into RNA.
The inherent conformational rigidity of 2-thiopyrimidine units contributes to the stability of tRNA structure. nih.gov Studying how this compound and its analogs interact with the enzymes of nucleoside metabolism can provide a deeper understanding of the structural requirements for substrate recognition and catalysis.
Design of Bio-orthogonal Probes Incorporating the this compound Core
Bio-orthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. nih.gov The design of bio-orthogonal probes based on the this compound scaffold allows for the specific labeling and visualization of target molecules in their native environment. nih.gov
A powerful and widely used bio-orthogonal reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry". nih.govidtdna.com This reaction is highly specific, efficient, and can be performed under physiological conditions. soton.ac.ukmdpi.com To create a bio-orthogonal probe, an azide (B81097) or alkyne functional group can be chemically introduced into the this compound molecule. This modified nucleoside can then be introduced into cells. Subsequent reaction with a complementary probe (e.g., a fluorescent dye or a biotin tag bearing an alkyne or azide, respectively) allows for the specific labeling of the target molecule. rsc.org
Another strategy involves the design of photo-crosslinking probes. nih.gov These probes incorporate a photo-activatable group that, upon irradiation with UV light, forms a covalent bond with nearby molecules. nih.gov By incorporating a photo-crosslinking moiety into the this compound structure, it is possible to capture transient interactions with binding partners within the cell.
Table 2: Bio-orthogonal Probes Based on this compound
| Probe Type | Functional Group | Bio-orthogonal Reaction | Application |
| Clickable Probe | Azide or Alkyne | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | In-cell labeling and imaging of target molecules |
| Photo-crosslinking Probe | Diazirine or Benzophenone | Photochemical crosslinking | Capturing transient molecular interactions |
| Dual Fluorogenic Probe | Tetrazine and Dienophile | Inverse Electron-Demand Diels-Alder (IEDDA) | Live-cell monitoring of uptake and localization |
Biophysical Methods for Characterizing this compound Interactions
A variety of biophysical techniques can be employed to characterize the interactions of this compound and its analogs with their biological targets. nih.gov These methods provide quantitative data on binding affinity, kinetics, and thermodynamics, which are crucial for understanding the molecular basis of these interactions and for guiding drug design efforts.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for studying the conformation of molecules in solution. hmdb.caresearchgate.net 1H NMR studies can be used to elucidate the conformational characteristics of this compound and its analogs. nih.govrsc.orgresearchgate.net By analyzing parameters such as spin-coupling constants and nuclear Overhauser effects, it is possible to determine the preferred sugar pucker and the orientation of the nucleobase.
Surface Plasmon Resonance (SPR) is a sensitive, label-free technique for real-time monitoring of biomolecular interactions. nih.govresearchgate.netresearchgate.net In an SPR experiment, one binding partner (e.g., a target protein) is immobilized on a sensor surface, and the other (e.g., a this compound analog) is flowed over the surface. nih.gov The binding event is detected as a change in the refractive index at the sensor surface, allowing for the determination of association and dissociation rate constants, and thus the binding affinity. nih.gov
Isothermal Titration Calorimetry (ITC) directly measures the heat changes that occur upon biomolecular binding. frontiersin.org This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS). This information is valuable for understanding the driving forces behind the binding event. frontiersin.org
Other techniques such as X-ray crystallography can provide high-resolution structural information of this compound analogs bound to their targets, revealing the specific atomic interactions that mediate binding. rsc.orgSize-exclusion chromatography coupled with multi-angle light scattering (SEC-MALS) and analytical ultracentrifugation (AUC) can be used to study the formation of complexes between these analogs and their binding partners in solution. nih.govmichaelwolfinger.com
Future Directions and Emerging Research Avenues for 2 ,3 Anhydro 2 Thiouridine Studies
Exploring Novel Biological Targets and Pathways for 2',3'-Anhydro-2'-thiouridine
The exploration of novel biological targets for this compound is a primary avenue for future research. While its structural similarity to natural nucleosides suggests interference with nucleic acid metabolism, the specific enzymes and pathways it modulates are not fully elucidated. The related compound, 2-thiouridine (B16713) (s2U), has demonstrated broad-spectrum antiviral activity against positive-sense single-stranded RNA (ssRNA+) viruses, including Dengue virus (DENV) and SARS-CoV-2. nih.govnih.govbiorxiv.orgbioworld.com The mechanism of action for 2-thiouridine involves the inhibition of viral RNA-dependent RNA polymerase (RdRp), a key enzyme in viral replication. nih.govnih.gov
Future investigations should focus on whether this compound acts as a prodrug that is intracellularly converted to a form capable of inhibiting viral RdRp or if it possesses its own distinct inhibitory activities. Research into other 2',3'-anhydro pyrimidine nucleosides has shown activity against the Hepatitis B virus (HBV), suggesting that this class of compounds may have a range of antiviral targets. nih.gov
Beyond virology, the potential anticancer properties of this compound warrant investigation. Many nucleoside analogs function as antimetabolites that disrupt DNA and RNA synthesis in rapidly dividing cancer cells. Studies on similar anhydro nucleosides, such as 2,2'-anhydro-1-(β-D-arabinofuranosyl)cytosine (Ancitabine), have shown antitumor activity. nih.gov Therefore, future research should include screening this compound against various cancer cell lines and identifying the specific cellular kinases that may phosphorylate it into an active triphosphate form. Identifying these kinases and downstream targets will be crucial in defining its mechanism of action in oncology.
Table 1: Potential Biological Targets for this compound
| Potential Target Class | Specific Examples | Therapeutic Area | Rationale |
|---|---|---|---|
| Viral Polymerases | RNA-dependent RNA polymerase (RdRp) of ssRNA+ viruses | Antiviral | Activity of the related compound 2-thiouridine suggests RdRp inhibition. nih.govnih.gov |
| Hepatitis B Virus Polymerase | Antiviral | Other 2',3'-anhydro pyrimidines show anti-HBV activity. nih.gov | |
| Cellular Kinases | Deoxycytidine kinase (dCK), Uridine-cytidine kinase (UCK) | Anticancer, Antiviral | These enzymes are often required for the activation of nucleoside analogs. |
| Nucleic Acid Metabolism Enzymes | Ribonucleotide reductase, Thymidylate synthase | Anticancer | Common targets for nucleoside antimetabolites. |
Integration of Advanced Omics Technologies in this compound Research
The integration of advanced "omics" technologies is essential to comprehensively understand the cellular effects of this compound. azolifesciences.com These high-throughput methods can provide an unbiased, system-wide view of the molecular changes induced by the compound, helping to identify its mechanism of action and potential biomarkers for its activity. mdpi.comnih.govworldscholarsreview.org
Transcriptomics: RNA sequencing (RNA-Seq) can be employed to analyze changes in the global gene expression profile of cells upon treatment with this compound. This can reveal the upregulation or downregulation of specific pathways, providing clues about the cellular response to the compound, including stress responses, cell cycle arrest, or apoptosis.
Proteomics: Using techniques like mass spectrometry, proteomics can identify changes in protein expression and post-translational modifications. nih.gov This can help pinpoint the specific protein targets of this compound or its metabolites and elucidate the signaling pathways it perturbs.
Metabolomics: By analyzing the complete set of small-molecule metabolites, metabolomics can reveal how this compound affects cellular metabolism. nih.govresearchgate.net This is particularly relevant for a nucleoside analog, as it can directly impact nucleotide pools and related metabolic pathways.
Multi-Omics Integration: The true power of these technologies lies in their integration. nih.govmdpi.com By combining transcriptomic, proteomic, and metabolomic data, researchers can construct detailed models of the drug's mechanism of action, from initial target engagement to downstream functional consequences.
These omics approaches can accelerate drug discovery by identifying mechanisms of action, predicting potential toxicities, and discovering biomarkers for patient stratification. mdpi.com
Rational Design of Next-Generation this compound Derivatives
Rational design strategies, informed by structural biology and computational modeling, will be pivotal in developing next-generation derivatives of this compound with improved therapeutic properties. mdpi.com The goal is to enhance potency, selectivity, and pharmacokinetic profiles while minimizing off-target effects.
Key approaches in rational design include:
Structure-Activity Relationship (SAR) Studies: Synthesizing a series of analogs with systematic modifications to the nucleobase and the sugar moiety will help establish clear SARs. nih.govresearchgate.netrsc.org For instance, adding functional groups like halogens or alkyl groups to the C5 position of the uracil (B121893) ring can modulate biological activity, as seen with other pyrimidine nucleosides. nih.gov
Computational Modeling and Molecular Docking: If a specific target, such as a viral RdRp, is identified, computational docking studies can predict how this compound and its derivatives bind to the active site. chemrxiv.orgnih.gov This information can guide the design of new analogs with optimized interactions.
Generative Artificial Intelligence (AI): Emerging deep generative models can explore vast chemical spaces to design novel nucleoside analogs de novo. chemrxiv.org By training these AI models on existing nucleoside structures and activity data, it may be possible to generate innovative derivatives of this compound with desirable properties. chemrxiv.org
Prodrug Strategies: The inherent structure of this compound may already function as a prodrug. Further modifications, such as adding lipophilic ester groups to the 5'-hydroxyl position, could enhance cell permeability and oral bioavailability, a strategy successfully employed for other nucleoside analogs.
Development of Novel Methodologies for Studying Nucleoside Analogs using this compound
This compound can serve as a valuable tool in the development of new methodologies for studying nucleoside analogs in general. Its unique structural features can be exploited to create novel biochemical and cellular assays.
Future research in this area could focus on:
Probes for "Click Chemistry": By chemically modifying this compound to include an alkyne or azide (B81097) group, it could be used as a probe in "click chemistry" reactions. nih.govmdpi.com This would allow for the fluorescent labeling and visualization of its incorporation into cellular nucleic acids, enabling detailed studies of DNA/RNA synthesis and dynamics. nih.gov This approach has been successfully used with analogs like 5-ethynyl-2′-deoxyuridine (EdU). nih.govmdpi.com
Nanopore Sequencing Detection: The development of nanopore sequencing offers the potential for direct, real-time detection of modified bases within a single DNA or RNA strand. oup.com Future studies could aim to establish the unique electrical signal produced by the passage of this compound or its incorporated form through a nanopore. This would create a powerful tool for mapping its presence in the genome or transcriptome at single-molecule resolution. oup.com
Conformational Analysis: Advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), can be used to study the conformational preferences of this compound and how its incorporation affects the structure of RNA duplexes. nih.gov The rigid anhydro bridge likely locks the sugar pucker into a specific conformation, and understanding this can provide insights into its mechanism of action. Studies on 2-thiouridine have already shown its significant stabilizing effect on RNA duplexes. nih.govacs.org
Table 2: Methodologies for Studying Nucleoside Analogs
| Methodology | Principle | Application for this compound | Reference Analogs |
|---|---|---|---|
| Radiolabeling | Incorporation of radioactive isotopes (e.g., ³H) for detection by autoradiography. nih.govmdpi.com | Tracking cellular uptake and incorporation into nucleic acids. | ³H-thymidine nih.gov |
| Immunodetection | Use of specific antibodies to detect halogenated analogs incorporated into DNA. griffith.edu.au | Development of antibodies specific to the thiouridine moiety for immunohistochemistry. | 5-bromo-2′-deoxyuridine (BrdU) nih.govgriffith.edu.au |
| Click Chemistry | Covalent reaction between an alkyne and an azide for fluorescent labeling. nih.govmdpi.com | Synthesis of an alkyne-modified derivative to visualize RNA/DNA synthesis. | 5-ethynyl-2′-deoxyuridine (EdU) nih.govmdpi.com |
| Nanopore Sequencing | Detection of unique electrical current signals as modified bases pass through a nanopore. oup.com | Direct sequencing and mapping of the analog within native DNA/RNA strands. | IdU, CldU oup.com |
Synergistic Research Approaches Combining this compound with Other Chemical Entities
A significant future direction is the investigation of this compound in combination therapies. Combining drugs with different mechanisms of action can lead to synergistic effects, enhanced efficacy, reduced dosages, and a lower likelihood of developing drug resistance. nih.govcornell.edu
Potential synergistic combinations to explore include:
With Other Antiviral Nucleoside Analogs: Combining this compound with other antiviral nucleosides like Molnupiravir or Sofosbuvir could provide a more potent suppression of viral replication. nih.gov This approach has shown success against alphaviruses and could be tested against other ssRNA+ viruses. nih.gov
With Non-Nucleoside Inhibitors: In an antiviral context, pairing it with a non-nucleoside inhibitor of a different viral enzyme (e.g., a protease inhibitor) could create a powerful multi-target therapeutic strategy.
With Alkylating Agents or Radiotherapy in Cancer: In oncology, nucleoside analogs are often used to sensitize cancer cells to DNA-damaging agents. nih.govcornell.edu Future studies could assess whether this compound can enhance the cytotoxic effects of alkylating agents or radiation by inhibiting DNA repair pathways. nih.gov
With Kinase Inhibitors: Combining this compound with inhibitors of specific cellular kinases could modulate its activation or overcome resistance mechanisms.
These combination studies are crucial for translating the potential of this compound into clinically effective therapeutic strategies.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 2',3'-Anhydro-2'-thiouridine, and how can reaction intermediates be characterized?
- Methodology : The compound can be synthesized via nucleophilic coupling of 5'-methoxynucleoside analogs with methylenebisphosphonate, followed by enzymatic γ-phosphorylation. Key intermediates, such as cyclic nucleotides (e.g., 3,5’-anhydro derivatives), are isolated using chromatographic techniques (HPLC) and characterized via P NMR and mass spectrometry. Monitoring reaction progress with P NMR is critical to identify transient intermediates like cyclic phosphorothioates .
- Data : Cyclic intermediates (e.g., cyclo-dG and cyclo-dT) form via base-catalyzed deamination and intramolecular cyclization, confirmed by structural analysis using X-ray crystallography .
Q. How can the structural stability of this compound under varying pH conditions be assessed?
- Methodology : Stability studies involve incubating the compound in buffered solutions (pH 2–12) and analyzing degradation products via UV-Vis spectroscopy (e.g., monitoring p-nitrophenol release at 400 nm) or LC-MS. For example, cyclic phosphorothioates hydrolyze to 2'-phosphorothioate derivatives under alkaline conditions .
- Data : The pH-rate profile for transphosphorylation reveals a thiolate nucleophile (pKa ~8.3), with hydrolysis rates 27-fold slower than hydroxyl analogs at pH 7.4 .
Q. What analytical techniques are optimal for confirming the stereochemistry and purity of this compound?
- Methodology : High-resolution X-ray crystallography resolves stereochemical configurations, while H/C NMR and 2D-COSY spectra validate sugar puckering and substituent orientation. Purity is assessed via reverse-phase HPLC with UV detection (λ = 260 nm) .
Advanced Research Questions
Q. What is the mechanism of this compound in inhibiting DNA polymerases, and how can inhibition constants () be determined?
- Methodology : Enzyme inhibition assays (e.g., with polymerase β) measure values using competitive inhibition models. Substrate kinetics are monitored via fluorescent dNTP incorporation assays or radiolabeled primer extension.
- Data : α,β-Methylene-dNTP analogs (structurally related) show values of 1–5 μM for polymerase β, suggesting non-cleavable substrate mimicry .
Q. How do computational models predict the reactivity of this compound in RNA-like environments?
- Methodology : Density Functional Theory (DFT) calculations simulate nucleophilic attack pathways (e.g., transphosphorylation) and compare energy barriers between thiolate and hydroxyl nucleophiles. Molecular dynamics (MD) simulations assess conformational flexibility in ribozyme active sites.
- Data : Experimental P NMR data align with computational predictions of cyclic intermediate formation .
Q. What are the challenges in resolving contradictory data on the glycosidic bond stability of cyclic 2',3'-anhydro nucleosides?
- Methodology : Contrast acid/base stability studies (e.g., monitoring N9-glycosidic bond cleavage via HPLC or H NMR) and compare with X-ray structures. For cyclo-dG, equilibrium between hydrolysis and dehydrolysis at N9 is pH-dependent .
- Data : Cyclo-dG undergoes oxidative deamination to cyclo-dX under alkaline conditions, complicating stability assessments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
